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Introduction
FC131 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4

(CXCR4), a critical co-receptor for T-tropic (X4) human immunodeficiency virus type 1 (HIV-1)

entry into host cells. By blocking the interaction between the viral envelope glycoprotein gp120

and CXCR4, FC131 TFA effectively inhibits viral entry and subsequent replication. This

technical guide provides an in-depth overview of FC131 TFA, including its mechanism of

action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: CXCR4 Antagonism
FC131 TFA exerts its anti-HIV activity by directly interfering with the initial stages of the viral

lifecycle. The entry of X4-tropic HIV-1 into a host T-cell is a multi-step process initiated by the

binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This initial

binding induces a conformational change in gp120, exposing a binding site for a co-receptor,

which for X4-tropic strains is CXCR4. The subsequent interaction between the V3 loop of

gp120 and the extracellular domains (specifically the N-terminal, ECL2, and ECL3) of CXCR4

triggers further conformational changes in the viral gp41 protein, leading to the fusion of the

viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm.

FC131 TFA, a cyclic pentapeptide analog, acts as a competitive antagonist at the CXCR4

receptor. It binds to CXCR4 and prevents the interaction with HIV-1 gp120, thereby blocking
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membrane fusion and viral entry.

Quantitative Data on Efficacy
The potency of FC131 TFA has been evaluated through various in vitro assays. The following

tables summarize the key quantitative data available for FC131 TFA and its analogs.

Table 1: CXCR4 Binding Affinity of FC131 TFA

Compound Assay IC50 (nM) Reference

FC131 TFA

Inhibition of [125I]-

SDF-1 binding to

CXCR4

4.5 [1][2]

IC50 (Half-maximal inhibitory concentration) represents the concentration of the compound

required to inhibit 50% of the binding of the natural ligand SDF-1 to the CXCR4 receptor.

Table 2: Anti-HIV Activity of FC131 and its Analogs

Compound HIV-1 Strain EC50 (µM)
Cytotoxicity
(CC50, µM)

Selectivity
Index (SI)

Reference

FC131 IIIB 0.073 >100 >1370 [3]

37a IIIB 0.076 >100 >1316 [3]

37b IIIB 0.12 >100 >833 [3]

37c IIIB 0.088 >100 >1136 [3]

37d IIIB 0.11 >100 >909 [3]

37e IIIB 0.081 >100 >1235 [3]

37f IIIB 0.13 >100 >769 [3]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-

maximal response. CC50 (50% cytotoxic concentration) is the concentration of a substance
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that causes the death of 50% of host cells. The Selectivity Index (SI) is the ratio of CC50 to

EC50 and indicates the therapeutic window of the compound.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. The following are summaries of the key experimental methodologies used in the

evaluation of FC131 TFA, based on available information.

CXCR4 Binding Assay
This assay is designed to determine the affinity of a compound for the CXCR4 receptor by

measuring its ability to displace a radiolabeled natural ligand, Stromal Cell-Derived Factor-1

(SDF-1).

Cell Culture: A cell line expressing the human CXCR4 receptor (e.g., CEM cells) is cultured

under standard conditions.

Membrane Preparation: Cell membranes are harvested and homogenized to create a

membrane fraction rich in CXCR4 receptors.

Binding Reaction: A constant concentration of radiolabeled [125I]-SDF-1 is incubated with

the cell membrane preparation in the presence of varying concentrations of the test

compound (FC131 TFA).

Separation: The reaction mixture is filtered to separate the membrane-bound radioligand

from the unbound radioligand.

Quantification: The radioactivity of the filter is measured using a gamma counter to

determine the amount of [125I]-SDF-1 bound to the CXCR4 receptors.

Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration

of the test compound that inhibits 50% of the specific binding of [125I]-SDF-1 to CXCR4.

Anti-HIV Activity Assay (MTT Assay)
This assay measures the ability of a compound to protect cells from the cytopathic effects of

HIV infection.
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Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are

cultured.

Infection: The MT-4 cells are infected with a known titer of an X4-tropic HIV-1 strain (e.g.,

HIV-1 IIIB) in the presence of various concentrations of the test compound.

Incubation: The infected cells are incubated for a period that allows for viral replication and

the induction of cytopathic effects in the absence of the inhibitor.

MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to the cell cultures. Viable cells will reduce the yellow MTT to purple formazan

crystals.

Solubilization: The formazan crystals are solubilized with a suitable solvent.

Quantification: The absorbance of the solubilized formazan is measured using a

spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Data Analysis: The EC50 is calculated as the concentration of the compound that protects

50% of the cells from virus-induced death. The CC50 is determined in parallel by treating

uninfected cells with the compound to assess its general cytotoxicity.

Synthesis of FC131
The synthesis of FC131 involves the stereoselective synthesis of (E)-alkene dipeptide isosteres

as key building blocks to create the pseudopeptide analog.[4] While the full detailed protocol

from the primary literature is not publicly available, the general approach involves:

Stereoselective Aziridinyl Ring-Opening Reactions: This is a key step to introduce specific

stereochemistry.

Organozinc-Copper-Mediated anti-SN2' Reactions: This method is used to form the (E)-

alkene dipeptide isosteres.

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid

support.

Cyclization: The linear peptide is cyclized to form the final cyclic pentapeptide structure.
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Purification and Characterization: The final product is purified by chromatography and its

structure confirmed by analytical methods such as mass spectrometry and NMR.

Visualizations
HIV-1 Entry and Inhibition by FC131 TFA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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